molecular formula C26H20O9 B1249268 Methylinoscavin A

Methylinoscavin A

Cat. No.: B1249268
M. Wt: 476.4 g/mol
InChI Key: LNCIAIFVVJWMRV-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylinoscavin A is a bioactive polyphenolic compound belonging to the hispidin derivative family, isolated primarily from the fruiting bodies of Inonotus xeranticus, a medicinal mushroom widely distributed in East Asia . Structurally, it is characterized by a methylated hispidin backbone with the molecular formula C₂₆H₂₀O₉ and a molecular weight of 476 g/mol . Its isolation and structural elucidation rely on advanced spectroscopic techniques, including NMR and mass spectrometry, confirming a unique substitution pattern that enhances its radical scavenging properties .

This compound exhibits potent antioxidant activity, particularly in scavenging reactive oxygen species (ROS), with an IC₅₀ of 20 µM against superoxide radicals, outperforming several analogs . Its bioactivity extends to inhibiting lipid peroxidation in rat liver microsomes, positioning it as a candidate for therapeutic applications in oxidative stress-related diseases .

Properties

Molecular Formula

C26H20O9

Molecular Weight

476.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5'-methylspiro[2H-furo[3,2-c]pyran-3,2'-furan]-3',4-dione

InChI

InChI=1S/C26H20O9/c1-13-9-22(30)26(35-13)23-21(34-24(26)15-5-8-17(27)19(29)11-15)12-16(33-25(23)31)6-3-14-4-7-18(28)20(10-14)32-2/h3-12,24,27-29H,1-2H3/b6-3+

InChI Key

LNCIAIFVVJWMRV-ZZXKWVIFSA-N

SMILES

CC1=CC(=O)C2(O1)C(OC3=C2C(=O)OC(=C3)C=CC4=CC(=C(C=C4)O)OC)C5=CC(=C(C=C5)O)O

Isomeric SMILES

CC1=CC(=O)C2(O1)C(OC3=C2C(=O)OC(=C3)/C=C/C4=CC(=C(C=C4)O)OC)C5=CC(=C(C=C5)O)O

Canonical SMILES

CC1=CC(=O)C2(O1)C(OC3=C2C(=O)OC(=C3)C=CC4=CC(=C(C=C4)O)OC)C5=CC(=C(C=C5)O)O

Synonyms

methylinoscavin A

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Methylation Site Source
This compound C₂₆H₂₀O₉ 476 C-3 or C-4 Inonotus xeranticus
Inoscavin B C₂₄H₂₀O₈ 450 None Inonotus xeranticus
Methylinoscavin B C₂₅H₂₂O₈ 450 C-7 Inonotus xeranticus
Inoscavin A C₂₅H₁₈O₉ 462 None Inonotus xeranticus
Phelligridin D C₂₆H₂₂O₉ 494 Multiple Phellinus igniarius

Key Observations :

  • Methylation at specific positions (e.g., C-3/C-4 in this compound vs. C-7 in Methylinoscavin B) significantly alters molecular weight and polarity, influencing solubility and bioavailability .
  • The absence of methyl groups in inoscavins correlates with reduced antioxidant potency, as seen in Inoscavin B (IC₅₀ = 95 µM) compared to this compound (IC₅₀ = 20 µM) .

Antioxidant Activity Profiles

Compound IC₅₀ (Superoxide Radical, µM) IC₅₀ (DPPH Radical, µM) Lipid Peroxidation Inhibition (%)
This compound 20 18.5 82.3
Methylinoscavin B 38 34.7 68.9
Inoscavin B 95 89.2 45.6
Phelligridin D 25 22.1 78.5

Key Findings :

  • This compound demonstrates superior ROS scavenging compared to its non-methylated (Inoscavin B) and partially methylated (Methylinoscavin B) analogs, suggesting that C-3/C-4 methylation optimizes electron-donating capacity .
  • Phelligridin D, though structurally distinct, shares comparable activity due to conjugated phenolic systems, highlighting the importance of aromatic substitution patterns .

Q & A

Q. What are the standard methodologies for synthesizing and isolating Methylinoscavin A?

this compound is typically extracted from fungal sources (e.g., Phellinus spp.) using methanol or ethanol under reflux conditions. Isolation involves sequential liquid-liquid partitioning (e.g., petroleum ether, chloroform, ethyl acetate) followed by chromatographic techniques such as preparative HPLC or column chromatography. Structural confirmation requires NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) .

Q. How is the structural identity of this compound validated in new studies?

Researchers must compare spectral data (NMR, MS) with published literature and authentic standards. For novel derivatives, additional evidence includes X-ray crystallography (if crystalline) and computational methods (e.g., DFT-NMR calculations) to resolve ambiguities in stereochemistry or substituent positions .

Q. What analytical techniques are critical for assessing this compound purity?

Purity is confirmed via HPLC-DAD/UV (≥95% peak area) and TLC. Quantification uses calibration curves with reference standards. Impurity profiling requires LC-MS/MS to detect trace byproducts or degradation products .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Discrepancies (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from differences in cell lines, assay protocols, or compound stability. Researchers should:

  • Standardize assay conditions (e.g., incubation time, solvent controls).
  • Validate results using orthogonal assays (e.g., apoptosis markers alongside viability assays).
  • Conduct systematic reviews to compare methodologies and contextualize findings .

Q. What experimental designs are optimal for studying this compound’s mechanism of action?

  • In vitro : Use siRNA knockdown or CRISPR-Cas9 to identify target genes/pathways. Pair with proteomics (e.g., Western blot, phospho-kinase arrays) to map signaling cascades.
  • In vivo : Employ xenograft models with pharmacokinetic profiling (plasma/tissue concentration-time curves) to correlate efficacy with bioavailability .

Q. How can researchers address challenges in this compound’s stability during storage or biological assays?

Stability studies should assess degradation under varying temperatures, pH, and light exposure using accelerated stability protocols. Analytical methods (HPLC, LC-MS) track decomposition products. For biological assays, use fresh stock solutions in inert solvents (e.g., DMSO) and include stability controls .

Q. What strategies improve the reproducibility of this compound’s pharmacological data?

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting protocols in public repositories (e.g., Protocols.io ).
  • Use blinded experiments and independent replication cohorts.
  • Report negative results to mitigate publication bias .

Comparative and Methodological Considerations

Q. How does this compound’s bioactivity compare to its structural analogs (e.g., Inoscavin A)?

Structure-activity relationship (SAR) studies require:

  • Synthesis of analogs with systematic modifications (e.g., hydroxylation, methylation).
  • Parallel bioactivity testing (e.g., antimicrobial, anti-inflammatory assays).
  • Computational docking to predict binding affinities to target proteins (e.g., COX-2, topoisomerases) .

Q. What computational approaches predict this compound’s pharmacokinetic properties?

Use QSAR models for ADME prediction (e.g., SwissADME, pkCSM). Molecular dynamics simulations assess membrane permeability, while docking studies evaluate interactions with metabolic enzymes (e.g., CYP450 isoforms) .

Guidance for Methodological Rigor

  • Experimental Replication : Detailed protocols must be included in supplementary materials, specifying equipment models, software versions, and reagent batches .
  • Data Contradictions : Use meta-analysis frameworks (e.g., Cochrane guidelines) to harmonize disparate results and identify confounding variables .
  • Ethical Reporting : Disclose all funding sources and conflicts of interest, adhering to journal-specific guidelines (e.g., RSC, Beilstein) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylinoscavin A
Reactant of Route 2
Methylinoscavin A

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